Cas no 1439902-63-2 (2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride)
![2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride structure](https://ja.kuujia.com/scimg/cas/1439902-63-2x500.png)
2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride
- 2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride
- 2-(4-aminocyclohexyl)-6-fluoro-3H-isoindol-1-one;hydrochloride
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- インチ: 1S/C14H17FN2O.ClH/c15-10-2-1-9-8-17(14(18)13(9)7-10)12-5-3-11(16)4-6-12;/h1-2,7,11-12H,3-6,8,16H2;1H
- InChIKey: RLQNJYKYHYHFPX-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC2=C(C=1)C(N(C2)C1CCC(CC1)N)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 328
- トポロジー分子極性表面積: 46.3
2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM261439-1g |
2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride |
1439902-63-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM261439-1g |
2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride |
1439902-63-2 | 95%+ | 1g |
$666 | 2021-08-18 |
2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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9. Caper tea
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochlorideに関する追加情報
Comprehensive Overview of 2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride (CAS No. 1439902-63-2)
The compound 2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride (CAS No. 1439902-63-2) is a fluorinated isoindolinone derivative with significant potential in pharmaceutical research. Its unique structural features, including the 4-aminocyclohexyl moiety and 6-fluoro substitution, make it a promising candidate for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in targeting specific biological pathways, particularly in oncology and neurology.
One of the most searched questions in the field of medicinal chemistry is: "What are the applications of fluorinated compounds in drug development?" The presence of the 6-fluoro group in this molecule enhances its metabolic stability and bioavailability, addressing a common challenge in drug design. Additionally, the isoindolin-1-one core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and modulation of protein-protein interactions.
The stereochemistry of this compound, denoted by the (1R*,4R*) configuration, is another critical aspect that researchers frequently investigate. Questions like "How does stereochemistry affect drug efficacy?" are highly relevant here. The specific spatial arrangement of the 4-aminocyclohexyl group can influence binding affinity to biological targets, making this compound a valuable tool for structure-activity relationship (SAR) studies.
In recent years, the demand for small molecule inhibitors has surged, driven by advancements in precision medicine. The 2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride fits into this trend as a potential lead compound. Its hydrochloride salt form improves solubility, a feature often queried in searches like "Why are hydrochloride salts used in pharmaceuticals?" This property is crucial for oral bioavailability and formulation development.
The synthesis of this compound involves multi-step organic transformations, including the introduction of the fluoro group and the aminocyclohexyl moiety. Researchers exploring "efficient synthetic routes for fluorinated heterocycles" will find this molecule an interesting case study. The use of modern techniques like microwave-assisted synthesis or flow chemistry could further optimize its production.
From a therapeutic perspective, the isoindolinone core is known to interact with various enzymes and receptors. This has led to growing interest in questions such as "Can isoindolinone derivatives treat neurodegenerative diseases?" While specific applications of this compound are still under investigation, its structural similarity to known bioactive molecules suggests broad potential.
Quality control and characterization of 2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride are critical for research use. Analytical techniques like HPLC, NMR, and mass spectrometry are essential, as reflected in common search queries like "How to characterize complex pharmaceutical intermediates?" The CAS No. 1439902-63-2 serves as a unique identifier for precise literature and supplier searches.
In the context of green chemistry, researchers are increasingly asking "How to make fluorination reactions more sustainable?" The incorporation of the 6-fluoro group in this compound highlights the importance of developing environmentally friendly fluorination methods. This aligns with current trends in pharmaceutical manufacturing toward greener processes.
The stability of this hydrochloride salt under various conditions is another area of interest. Questions like "What are the storage requirements for amine hydrochlorides?" are common among laboratory personnel. Proper handling and storage are essential to maintain the integrity of this compound for research purposes.
As computational drug design gains prominence, molecular docking studies of 2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride could provide valuable insights. Researchers often search for "in silico prediction of drug-like properties," and this compound's balanced molecular weight and lipophilicity make it an excellent candidate for such analyses.
The future research directions for this compound may include exploration of its structure-activity relationships through systematic derivatization. The 4-aminocyclohexyl group offers opportunities for further modification, addressing the popular research question "How to optimize lead compounds for improved potency?"
In conclusion, 2-[(1R*,4R*)-4-Aminocyclohexyl]-6-fluoroisoindolin-1-one hydrochloride (CAS No. 1439902-63-2) represents an important structural class in medicinal chemistry. Its combination of fluorination, stereochemistry, and privileged heterocyclic core makes it a compelling subject for both academic and industrial research, addressing many current questions in modern drug discovery.
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